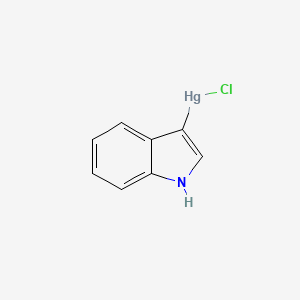

chloro(1H-indol-3-yl)mercury

Description

Contextualization of Organomercury Chemistry in Modern Organic Synthesis

Organomercury compounds, which feature a carbon-mercury bond, represent one of the oldest classes of organometallic compounds. wikipedia.org Historically, they have been utilized in a variety of applications, from medicinal antiseptics like merbromin (B87015) ("Mercurochrome") to fungicides. wikipedia.orguobasrah.edu.iq In modern organic synthesis, their use has become more limited due to their significant toxicity. Current time information in Bangalore, IN.bhu.ac.in However, they remain valuable as versatile synthetic intermediates under specific and well-controlled conditions. uobasrah.edu.iq

A primary application of organomercury compounds is in the oxymercuration-demercuration reaction. Current time information in Bangalore, IN.journalijar.comresearchgate.netjournalijar.comias.ac.inresearchgate.net This two-step process converts alkenes into alcohols with Markovnikov regioselectivity, avoiding the carbocation rearrangements that can occur in other hydration methods. researchgate.netjournalijar.comias.ac.in The reaction proceeds through a stable organomercury intermediate, which is subsequently reduced, typically with sodium borohydride, to replace the mercury with a hydrogen atom. journalijar.comresearchgate.net

Organomercurials also serve as precursors in transmetalation reactions, where the mercury is exchanged for another metal, and in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. uobasrah.edu.iqmdpi.com Though sometimes exhibiting low selectivity, their reactivity can be modulated, making them useful in the synthesis of complex molecules. uobasrah.edu.iqmdpi.com The carbon-mercury bond is generally stable to air and moisture but is sensitive to light. Current time information in Bangalore, IN.

Table 1: Key Reactions Involving Organomercury Compounds

| Reaction Name | Description | Application |

|---|---|---|

| Oxymercuration-Demercuration | Addition of a hydroxyl group and a hydrogen atom across an alkene double bond. | Synthesis of alcohols from alkenes without carbocation rearrangement. researchgate.netjournalijar.comias.ac.in |

| Transmetalation | Exchange of mercury with another metal. | Preparation of other organometallic reagents. uobasrah.edu.iq |

| Heck Reaction | Palladium-catalyzed arylation of alkenes. | Carbon-carbon bond formation. researchgate.net |

Significance of Indole (B1671886) Derivatives in Heterocyclic Chemistry and Synthetic Methodologies

The indole scaffold, a fused ring system composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.orgnih.gov This structural motif is present in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids with potent pharmacological activities. researchgate.netwikipedia.orgnih.gov Consequently, indole and its derivatives are considered privileged structures in drug discovery, serving as the foundation for drugs with anticancer, antihypertensive, and antiviral properties. Current time information in Bangalore, IN.journalijar.comresearchgate.netnih.gov

The rich chemistry of the indole ring allows for its functionalization at various positions, leading to a diverse library of compounds. wikipedia.org Numerous synthetic methods have been developed to construct the indole core, with the Fischer indole synthesis being one of the most classic and reliable approaches. wikipedia.orgwikipedia.org Modern methods continue to emerge, including metal-free, microwave-assisted, and one-pot tandem strategies, which offer more efficient and environmentally benign routes to these valuable compounds. journalijar.comarsdcollege.ac.in

The biological and chemical significance of indole derivatives has spurred extensive research into their synthesis and modification. They are crucial intermediates in the creation of complex molecules for applications ranging from pharmaceuticals and agrochemicals to materials science. journalijar.comresearchgate.netjournalijar.com

Table 2: Notable Indole-Containing Compounds and Their Significance

| Compound | Classification | Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. researchgate.netwikipedia.org |

| Serotonin | Neurotransmitter | Plays a crucial role in mood, appetite, and sleep regulation. wikipedia.org |

| Indomethacin | Pharmaceutical | A non-steroidal anti-inflammatory drug (NSAID). journalijar.comresearchgate.net |

| Vincristine | Alkaloid/Pharmaceutical | An anticancer agent used in chemotherapy. researchgate.netnih.govnih.gov |

Research Trajectory of Organomercury-Indole Compounds: An Overview

The intersection of organomercury and indole chemistry has led to the synthesis and study of compounds like chloro(1H-indol-3-yl)mercury, also referred to as 3-indolylmercuric chloride. uobasrah.edu.iqjournalijar.comjournalijar.com Research into these compounds has primarily focused on their synthesis via mercuration of the indole ring and their subsequent use as intermediates for further chemical transformations.

The preparation of this compound is typically achieved through the direct mercuration of indole. journalijar.comarsdcollege.ac.in This reaction involves treating indole with mercuric acetate (B1210297), which results in electrophilic substitution, predominantly at the electron-rich C-3 position of the indole ring. The resulting acetoxymercuri-indole is then treated with a chloride source, such as sodium chloride, to yield the more stable this compound. journalijar.comias.ac.in Early studies by Ramachandran and Witkop investigated the reaction of indole with varying molar ratios of mercuric acetate, leading to mono-, di-, and tri-mercurated products. ias.ac.inacs.org

The primary utility of this compound in research has been as a synthon for creating other metallated indole derivatives. For instance, it has been used in transmetalation reactions with tellurium tetrabromide (TeBr₄) to prepare novel organotellurium compounds. uobasrah.edu.iqjournalijar.comjournalijar.comresearchgate.net Depending on the stoichiometry, this reaction can yield either 3-(indolyl)tellurium tribromide or bis[3-(indolyl)]tellurium dibromide. uobasrah.edu.iqjournalijar.com These tellurium derivatives can then be used as ligands to form complexes with transition metals like palladium, platinum, and rhodium. journalijar.comjournalijar.comresearchgate.net

The research on organomercury-indole compounds highlights a classic organometallic strategy: using a stable, easily prepared organomercurial as a stepping stone to access other, less accessible organometallic species. While the direct applications of this compound are limited, its role as a key intermediate demonstrates the synthetic utility of organomercury chemistry in the functionalization of important heterocyclic systems. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Indolylmercuric chloride |

| Mercuric acetate |

| Sodium borohydride |

| Sodium chloride |

| Merbromin |

| Indole |

| Tryptophan |

| Serotonin |

| Indomethacin |

| Vincristine |

| Reserpine |

| Tellurium tetrabromide |

| 3-(Indolyl)tellurium tribromide |

| Bis[3-(indolyl)]tellurium dibromide |

| Palladium |

| Platinum |

Properties

CAS No. |

26340-46-5 |

|---|---|

Molecular Formula |

C8H6ClHgN |

Molecular Weight |

352.18 g/mol |

IUPAC Name |

chloro(1H-indol-3-yl)mercury |

InChI |

InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6,9H;1H;/q;;+1/p-1 |

InChI Key |

TYJDLGLRDURXHI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)[Hg]Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Chloro 1h Indol 3 Yl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chloro(1H-indol-3-yl)mercury in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The protons on the indole (B1671886) ring exhibit characteristic chemical shifts. For instance, the H2 proton typically appears as a multiplet in the range of 6.733-8.306 ppm, with its multiplicity simplified due to strong coupling with the NH proton. journalijar.com The H4 and H7 protons often present as doublet signals between 7.874-8.370 ppm and 7.605-8.150 ppm, respectively. journalijar.com The H5 and H6 protons are observed as two closely spaced signals in the range of 7.367-7.709 ppm and 7.259-7.403 ppm. journalijar.com The broad signal for the NH proton is concentration and temperature-dependent. msu.edu The specific chemical shifts can be influenced by the solvent used. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for the Indole Moiety in Related Compounds

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| NH | Variable (often broad) | s (broad) |

| H2 | 6.733 - 8.306 | m |

| H4 | 7.874 - 8.370 | d |

| H5 | 7.367 - 7.709 | m |

| H6 | 7.259 - 7.403 | m |

| H7 | 7.605 - 8.150 | d |

Note: Data compiled from representative indole derivatives. journalijar.commsu.edusigmaaldrich.com Actual values for this compound may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In indole derivatives, the carbon atoms of the fused ring system have distinct chemical shifts. scirp.orgresearchgate.net The C3 carbon, being directly bonded to the mercury atom, would show a significant shift compared to unsubstituted indole. The other carbons of the indole ring (C2, C3a, C4, C5, C6, C7, and C7a) would also exhibit characteristic resonances. rsc.orgnih.govresearchgate.nethmdb.ca

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Indole Ring

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| C2 | ~120 - 140 |

| C3 | ~100 - 115 (unsubstituted) |

| C3a | ~125 - 130 |

| C4 | ~118 - 122 |

| C5 | ~120 - 124 |

| C6 | ~120 - 123 |

| C7 | ~110 - 115 |

| C7a | ~135 - 138 |

Note: These are general ranges for indole derivatives and the direct attachment of mercury at C3 in this compound will significantly influence the chemical shift of C3 and adjacent carbons. rsc.orgnih.govresearchgate.nethmdb.ca

¹⁹⁹Hg NMR is a powerful tool for directly probing the mercury atom and its coordination environment. nih.govchemrxiv.org The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands attached to it, spanning a very wide range of several thousand ppm. chemrxiv.orgpnas.org For organomercury compounds, the ¹⁹⁹Hg chemical shifts are typically deshielded compared to ionic mercury salts. pnas.org The specific chemical shift for this compound would provide insight into the electronic environment around the mercury nucleus, influenced by the indolyl group and the chlorine atom. capes.gov.brpublish.csiro.au The study of various organomercury compounds has shown that ¹⁹⁹Hg chemical shifts can be correlated with parameters like electronegativity of the substituents. capes.gov.br

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the complete structural assignment of this compound. nih.govresearchgate.net

HMQC (or HSQC): This experiment correlates the signals of directly bonded proton and carbon atoms. It would definitively link each proton signal of the indole ring to its corresponding carbon atom. acs.orgnih.gov

Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR) for Mercury Coordination Environment

Vibrational Spectroscopy (IR) for Functional Group and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups and characterize the bonding within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgnih.govsid.ir

The IR spectrum of this compound would display characteristic absorption bands for both the indole ring and the mercury-carbon bond.

Indole Moiety: The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. rsc.orgnih.govsid.ir

Mercury-Carbon Moiety: The presence of the mercury-carbon bond would be indicated by a characteristic stretching vibration (ν(Hg-C)) in the far-infrared region, typically below 600 cm⁻¹. The exact position of this band can provide information about the strength and nature of the Hg-C bond. capes.gov.br Additionally, the presence of the mercury-chlorine bond (ν(Hg-Cl)) would also result in a characteristic absorption in the far-IR region. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group/Bond | Wavenumber (cm⁻¹) Range | Description |

|---|---|---|

| N-H (indole) | 3400 - 3500 | Stretching vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations |

| Hg-C | < 600 | Stretching vibration |

| Hg-Cl | < 400 | Stretching vibration |

Note: Data compiled from general spectroscopic principles and data for related compounds. rsc.orgnih.govsid.irresearchgate.net

Comparative Analysis of Experimental and Theoretically Derived Vibrational Frequencies

The vibrational properties of this compound are elucidated through the combined application of experimental techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, alongside theoretical calculations. spectroscopyonline.com This dual approach provides a robust assignment of the observed vibrational modes. grafiati.comtandfonline.com

Theoretical calculations, typically employing Density Functional Theory (DFT) methods with a suitable basis set such as B3LYP/6-311G(d,p), are used to compute the optimized molecular geometry and the corresponding vibrational frequencies. tandfonline.comnih.gov These calculated frequencies are then compared with the experimental data obtained from FT-IR and FT-Raman spectra. researchgate.net It is common for calculated vibrational frequencies to be systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, scaling factors are often applied to the computed frequencies to improve the agreement with experimental results.

The analysis involves a detailed assignment of the vibrational modes based on the Potential Energy Distribution (PED). dergipark.org.tr For this compound, key vibrational modes include:

N-H stretching: The N-H stretching vibration of the indole ring is typically observed in the range of 3200–3500 cm⁻¹. dergipark.org.tr

Aromatic C-H stretching: These vibrations from the indole ring are expected in the 3000–3150 cm⁻¹ region. dergipark.org.tr

C=C stretching: The aromatic carbon-carbon stretching vibrations of the indole moiety usually appear in the 1400–1600 cm⁻¹ range.

C-Hg stretching: The carbon-mercury stretching vibration is a key indicator of the organometallic bond and is expected at lower frequencies.

Hg-Cl stretching: The mercury-chloride bond vibration will also be found in the low-frequency region of the spectrum.

Indole ring vibrations: The characteristic in-plane and out-of-plane bending vibrations of the indole ring provide a fingerprint of this heterocyclic system.

A comparative table of selected experimental and theoretically calculated vibrational frequencies allows for a detailed understanding of the molecular structure and bonding.

Table 1: Illustrative Comparative Vibrational Frequencies (cm⁻¹) for this compound This table is a representative example based on typical values for related compounds.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3400 | ~3400 | ~3476 |

| Aromatic C-H Stretch | ~3100 | ~3100 | ~3130 |

| C=C Stretch (Indole) | ~1600 | ~1600 | ~1605 |

| C-N Stretch | ~1330 | ~1330 | ~1340 |

| C-Hg Stretch | low frequency | low frequency | Calculable |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of this compound, providing insights into the chromophoric indole moiety and the electronic transitions involving the mercury center.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the indole ring. srce.hr Indole and its derivatives typically exhibit two main absorption bands in the ultraviolet region. researchdata.edu.aunist.gov The first band, appearing at around 260-290 nm, is attributed to the π → π* transition (¹La band), while a second, stronger absorption (¹Lb band) is observed at shorter wavelengths, typically around 200-220 nm. srce.hr The molar absorptivity of indole is significant, making it a strong chromophore. ej-eng.org The mercuration of aromatic compounds can lead to shifts in the absorption bands, and evidence of π-complex intermediates in mercuration reactions has been observed through increases in UV absorption in the 280–320 nm range. libretexts.org

In addition to the internal transitions of the indole ligand, the spectrum of this compound may feature Ligand-to-Metal Charge Transfer (LMCT) bands. sarpublication.com These transitions involve the transfer of an electron from an orbital that is primarily ligand-based to an orbital that is primarily metal-based. slideshare.net In this complex, the indole anion can be considered the ligand. LMCT bands are characteristic of complexes with a metal in a high oxidation state and a ligand that is easily oxidized. For mercury(II) complexes with ligands containing sulfur or nitrogen donors, LMCT bands are often observed in the UV region. nih.govnih.gov The energy of the LMCT band is dependent on the nature of the ligand and the metal ion. slideshare.netnih.gov The presence of such a band would provide direct evidence of the electronic interaction between the indole ring and the mercury(II) center. sarpublication.com

Table 2: Expected UV-Vis Absorption Data for this compound This table is a representative example based on typical values for related compounds.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

|---|---|---|

| ~280 | ~5,000 - 6,000 | π → π* (Indole, ¹La) |

| ~220 | >10,000 | π → π* (Indole, ¹Lb) |

Electronic Absorption Properties of Indole and Organomercury Chromophores

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organometallic and coordination complexes, as it often allows for the transfer of intact complex ions from solution to the gas phase. utas.edu.aunih.gov For this compound, ESI-MS can be used to confirm the 1:1:1 stoichiometry of the indole, mercury, and chloride components. jove.comjove.com The mass spectrum would be expected to show a characteristic isotopic cluster for the molecular ion, [C₈H₆N-Hg-Cl]⁺ or related adducts, due to the natural isotopic abundance of mercury and chlorine. jove.comresearchgate.net High-resolution ESI-MS allows for the accurate determination of the mass of the complex, further confirming its elemental composition. jove.com The technique is highly sensitive for determining the stoichiometry of metal-ligand complexes. jove.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide detailed information about the fragmentation pathways of the complex. nih.gov For organomercury compounds, a common fragmentation pathway is the cleavage of the carbon-mercury bond, leading to the formation of the arylmercury cation and the aryl cation after the loss of mercury. rsc.org Another possible fragmentation is the extrusion of the mercury atom from the parent ion. rsc.org

For this compound, the fragmentation could proceed through several pathways:

Loss of HCl: Elimination of a neutral hydrogen chloride molecule.

Cleavage of the C-Hg bond: This would result in the formation of an indol-3-yl cation (m/z 116) and a [HgCl]⁺ fragment, or an indol-3-yl radical and a [C₈H₆N-Hg]⁺ ion. rsc.org

Fragmentation of the indole ring: The indole ring itself can undergo characteristic fragmentation, such as the loss of HCN, leading to ions like m/z 89. scirp.org

By analyzing the daughter ions produced in the MS/MS spectrum, the connectivity of the atoms within the this compound molecule can be confirmed. nih.gov

Table 3: Predicted Key Mass Spectrometric Fragments for this compound Based on the fragmentation patterns of related organomercury and indole compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| Calculable | [C₈H₆N-Hg-Cl]⁺ (Molecular Ion) |

| Calculable | [C₈H₆N-Hg]⁺ |

| 116 | [C₈H₆N]⁺ (Indol-3-yl cation) |

Mechanistic Investigations and Reactivity Profiles of Chloro 1h Indol 3 Yl Mercury

Fundamental Organomercury-Carbon Bond Reactivity

The chemical behavior of chloro(1H-indol-3-yl)mercury is fundamentally dictated by the properties of its mercury-carbon (Hg-C) bond. Understanding the pathways of its formation and cleavage, as well as its inherent stability, is crucial for predicting and controlling its reactivity.

Pathways of Mercury-Carbon Bond Cleavage and Formation

The formation of the Hg-C bond in compounds like this compound can be achieved through several methods. A common approach is the mercuration of aromatic rings, where an electrophilic mercury(II) salt reacts with an electron-rich aromatic system, such as indole (B1671886), to form the corresponding organomercury compound. wikipedia.org

Conversely, the cleavage of the Hg-C bond is a key step in the reactions involving organomercurials. This cleavage can proceed through different mechanistic pathways:

Protonolysis: This involves the cleavage of the Hg-C bond by a proton source. Mechanistic studies on the protonolytic cleavage of organomercurials by organomercurial lyase suggest an S_E2 (electrophilic substitution, bimolecular) pathway. nih.gov This pathway is characterized by the retention of configuration at the carbon atom, indicating a concerted process where the new bond forms as the old one breaks. nih.govresearchgate.net Solvent deuterium (B1214612) isotope effects have provided further evidence for a kinetically significant proton delivery step in these reactions. nih.gov

Halogenolysis: Organomercury compounds readily react with halogens, such as bromine, to cleave the Hg-C bond and form the corresponding organic halide. wikipedia.org

Photochemical Cleavage: Some organomercury compounds can undergo photochemical decomposition upon exposure to sunlight. This process often results in the cleavage of the Hg-C bond to generate elemental mercury and organic radicals. epa.gov

Redox-Transmetalation: In this process, a ligand is transferred from one metal to another through an intermolecular mechanism, leading to the oxidation of one metal center and the reduction of the other. wikipedia.org

The dominant fragmentation pathway for organomercury compounds under electron impact in mass spectrometry is the fission of the carbon-mercury bond. rsc.org

Stability Considerations of the Mercury-Carbon Bond

The stability of the Hg-C bond is a significant factor in the chemistry of organomercurials. Generally, the Hg-C bond is relatively stable to air and water, which is attributed to the low polarity of the bond. wikipedia.org However, the strength of this bond can be influenced by several factors.

Theoretical studies have shown that the energy required to break the first mercury-carbon bond in dialkylmercury compounds is considerably larger than that for the second. scite.ai The stability of the Hg-C bond can also be influenced by the nature of the organic group and the other ligands attached to the mercury atom. For instance, in certain organomercury complexes, the presence of neighboring atoms like oxygen can lead to a shorter and more stable Hg-C bond. nih.gov

Research on various mercury compounds reveals that mercury can form weak covalent bonds with many partners, with bond dissociation energies often being relatively low. rug.nl This inherent weakness, coupled with the various cleavage pathways, makes the Hg-C bond a synthetically useful functional group that can be selectively broken under specific reaction conditions.

Transmetalation Reactions Involving Indolylmercury Intermediates

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.org this compound can serve as a precursor to generate indolyl-metal intermediates through this process, which are then utilized in further synthetic transformations.

Reactivity with Other Organometallic Reagents

Indolylmercury compounds can react with other organometallic reagents in transmetalation reactions. This process typically involves the exchange of the indolyl group from mercury to a more electropositive metal or a transition metal. wikipedia.orgwikipedia.org The general form of this reaction is:

M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

The thermodynamic driving force for this reaction is often the difference in electronegativity between the metals. wikipedia.org For example, organomercury compounds can react with aluminum to form organoaluminum compounds. wikipedia.org This reactivity allows for the generation of a variety of indolyl-metal species that may not be easily accessible through direct metalation methods. These newly formed organometallic intermediates can then participate in a range of chemical reactions, expanding the synthetic utility of the original indolylmercury compound. fiveable.me

Application in Heteroatom-Carbon Bond Formation (e.g., C-Te bond)

A significant application of the transmetalation reactivity of indolylmercury compounds is in the formation of new bonds between the indolyl carbon and a heteroatom. A notable example is the synthesis of diindolyl tellurides.

In a specific application, the reaction of this compound with a tellurium source can lead to the formation of a carbon-tellurium (C-Te) bond. This transformation likely proceeds through a transmetalation step where the indolyl group is transferred from mercury to a tellurium species. Subsequent reactions can then lead to the formation of diindolyl tellurides. This method provides a pathway for the regioselective introduction of a tellurium atom at the 3-position of the indole ring.

The following table summarizes the key aspects of this application:

| Reactant | Reagent | Product Type | Bond Formed |

| This compound | Tellurium source | Diindolyl telluride | C-Te |

This approach highlights the utility of organomercurials as intermediates for the synthesis of complex heterocyclic structures containing heteroatoms that might be difficult to introduce using other methods.

Cross-Coupling Reactions Facilitated by Organomercurials

Organomercurials, including this compound, can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures.

In a typical palladium-catalyzed cross-coupling cycle involving an organomercurial, the reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst. libretexts.org This is followed by a transmetalation step where the organic group from the organomercurial (in this case, the indolyl group) is transferred to the palladium(II) center. wikipedia.orglibretexts.org The final step is a reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The general scheme for a palladium-catalyzed cross-coupling reaction involving an organomercurial is as follows:

Oxidative Addition: R¹-X + Pd(0) → R¹-Pd(II)-X

Transmetalation: R¹-Pd(II)-X + R²-Hg-Cl → R¹-Pd(II)-R² + X-Hg-Cl

Reductive Elimination: R¹-Pd(II)-R² → R¹-R² + Pd(0)

Organomercurials have been employed in various named cross-coupling reactions, although their use has somewhat diminished due to toxicity concerns. Nevertheless, they have been instrumental in the development of modern cross-coupling chemistry. For instance, carbonylation reactions of organomercurials in the presence of palladium catalysts have been used to synthesize ketones and carboxylic acid derivatives. core.ac.uk The selectivity of these cross-coupling reactions can sometimes be enhanced by the addition of halide salts. wikipedia.org

The following table provides examples of cross-coupling reactions where organomercurials can be utilized:

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Stille Coupling (variant) | Organohalide, Organomercurial | Palladium | C-C |

| Suzuki Coupling (variant) | Organohalide, Organomercurial | Palladium | C-C |

| Sonogashira Coupling (variant) | Organohalide, Terminal Alkyne (via mercurial) | Palladium/Copper | C-C (sp²-sp) |

| Carbonylative Coupling | Organohalide, Organomercurial, CO | Palladium | C-C(=O) |

The ability of this compound to participate in these reactions underscores its potential as a versatile building block in the synthesis of functionalized indole derivatives.

Palladium-Catalyzed C-C Bond Formation Strategies

This compound serves as a valuable precursor for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions provide a mild and selective method for creating complex molecules, including substituted arenes and unsymmetrical ketones. researchgate.netresearchgate.net The utility of organomercurials like this compound stems from their ability to transfer the indolyl group to a palladium center, which then participates in bond formation with various organic partners. wikipedia.org

Several key palladium-catalyzed strategies can employ indolylmercurials:

Heck Reaction : This reaction couples the organopalladium intermediate, derived from the indolylmercurial, with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com The process involves the reaction of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org Early work by Richard F. Heck involved the coupling of arylmercuric halides with alkenes using a stoichiometric amount of palladium(II), laying the groundwork for the modern catalytic version. wikipedia.org

Suzuki-Miyaura Coupling : In this reaction, the organopalladium species couples with an organoboron compound (like a boronic acid or ester) in the presence of a base. libretexts.org While typically involving organic halides, the principle of transmetalation allows for the use of organomercurials to generate the necessary palladium-indolyl intermediate.

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The indolyl group from this compound can be incorporated into the alkyne structure through this powerful coupling method. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgvedantu.com

Carbonylation Reactions : Organomercurials can undergo palladium-catalyzed carbonylation to produce ketones. wikipedia.orgresearchgate.net For instance, the reaction of an organomercurial with an acyl halide in the presence of a palladium catalyst is a general method for synthesizing unsymmetrical ketones. researchgate.net

The table below summarizes these key C-C bond-forming strategies.

Table 1: Palladium-Catalyzed C-C Coupling Reactions| Reaction Name | Coupling Partners | Product Type | Key Features |

|---|---|---|---|

| Heck Reaction | Indolylmercurial + Alkene | Substituted Alkene | Forms a new C-C bond at an unsaturated carbon; often shows high stereoselectivity. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Indolylmercurial + Organoboron Compound | Biaryl or Vinyl-Aryl | Tolerates a wide range of functional groups; uses non-toxic boron reagents. libretexts.org |

| Sonogashira Coupling | Indolylmercurial + Terminal Alkyne | Aryl-Alkynes | Typically uses Pd and Cu(I) co-catalysts; proceeds under mild conditions. wikipedia.orgorganic-chemistry.org |

| Carbonylation | Indolylmercurial + Acyl Halide/CO | Unsymmetrical Ketone | Introduces a carbonyl group; provides a route to complex ketones. wikipedia.orgresearchgate.net |

Mechanistic Aspects of Palladium-Organomercury Interactions

The efficacy of palladium-catalyzed cross-coupling reactions involving organomercurials is rooted in a well-established catalytic cycle. researchgate.netresearchgate.net This cycle is common to many cross-coupling reactions and generally consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.orgfiveable.me

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with an organic halide (R'-X). The palladium atom inserts itself into the R'-X bond, leading to the formation of a square planar palladium(II) intermediate (R'-Pd-X). libretexts.orgnobelprize.org This step is often rate-determining in the catalytic cycle. rsc.org

Transmetalation : This is the crucial step where the organomercurial, this compound (Ind-Hg-Cl), interacts with the palladium(II) complex. The indol-3-yl group is transferred from the mercury atom to the palladium center, displacing the halide (X). This forms a new diorganopalladium(II) species (R'-Pd-Ind) and a mercury salt (HgClX). nobelprize.orgrsc.org The presence of certain ions, like iodide, can facilitate this step by forming an ionic complex with the organomercurial, which helps in the heterolytic fission of the C-Hg bond. researchgate.net

Reductive Elimination : In the final step, the two organic groups (R' and the indol-3-yl) on the palladium(II) center couple together, forming a new C-C bond (R'-Ind). nobelprize.org This process reduces the palladium from its +2 oxidation state back to the catalytically active +0 state, which can then re-enter the catalytic cycle. libretexts.orgnobelprize.org

Table 2: General Catalytic Cycle for Palladium-Organomercury Cross-Coupling

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into an organic halide bond. | Pd(0) + R'-X | R'-Pd(II)-X |

| 2. Transmetalation | The indolyl group is transferred from mercury to palladium. | R'-Pd(II)-X + Ind-Hg-Cl | R'-Pd(II)-Ind + X-Hg-Cl |

| 3. Reductive Elimination | The two organic ligands couple, and the product is released. | R'-Pd(II)-Ind | R'-Ind + Pd(0) |

Role in Cyclization Reactions for Novel Heterocycle Synthesis

Organomercury compounds, including those derived from indoles, are instrumental in synthesizing complex heterocyclic systems through cyclization reactions. These reactions can involve the formation of the indole ring itself or the use of a pre-formed indole scaffold to build additional fused or linked rings. researchgate.netnih.gov

Mercury salts can catalyze the cycloisomerization of appropriate unsaturated precursors to afford heterocyclic derivatives. researchgate.net For example, mercury(II) triflate has been shown to be an effective catalyst for the cyclization of 2-ethynylaniline (B1227618) derivatives to yield indole products under mild conditions. researchgate.net While this demonstrates the formation of the indole ring, the principle extends to the use of organomercurials in intramolecular reactions.

A notable application involves the palladium(II)-catalyzed oxidative cyclization of imines, which can be formed in situ from anilines and terminal acetylenes via a mercury(I)-catalyzed hydroamination. nih.govmdpi.com This one-pot, two-step process generates 2-substituted indoles, where the key cyclization step involves an intramolecular C-H activation on the aniline (B41778) ring, leading to the formation of the indole's pyrrole (B145914) ring. nih.govmdpi.com

The synthesis of complex indole-based structures often requires the strategic formation of new carbon-carbon and carbon-nitrogen bonds on the indole core. Palladium-catalyzed reactions are pivotal for these transformations. rsc.org The use of this compound in cross-coupling reactions, as detailed previously, is a direct method for C-C bond formation at the 3-position of the indole.

Furthermore, palladium-catalyzed cyclization can be used to build rings onto the indole scaffold. A proposed mechanism for the synthesis of 2-substituted indoles from imines involves the formation of a palladacycle intermediate via intramolecular aryl C-H activation. nih.gov This is followed by a coupling reaction that creates the new C3-C3a sigma bond of the indole heterocycle, demonstrating a sophisticated C-C bond formation within the scaffold. nih.gov Similarly, palladium-catalyzed C-N cross-coupling reactions, which have been extensively studied for their mechanistic pathways, can be applied to functionalized indoles to construct nitrogen-containing heterocyclic systems fused to the indole frame. mit.edumit.edu

Ring-Closing Reactions Involving Unsaturated Bonds

Electrophilic Substitution and Lewis Acid Adduct Formation of Indoles Mediated by Mercury Salts

The synthesis of this compound is a classic example of an electrophilic substitution reaction on the indole ring. Indole is an electron-rich (π-excessive) heterocycle, making it highly susceptible to attack by electrophiles. bhu.ac.in Mercury salts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) chloride (HgCl₂), function as weak Lewis acids that can mediate the direct metallation of the indole ring by replacing a hydrogen atom. ic.ac.ukresearchgate.net This process, known as mercuration, is a useful method for introducing a mercury-containing functional group that can be utilized in subsequent reactions. nptel.ac.in

A defining feature of indole's reactivity is the pronounced regioselectivity of its electrophilic substitution reactions. The attack preferentially occurs at the C-3 position of the pyrrole ring. bhu.ac.inic.ac.uk This selectivity is a direct consequence of the relative stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction.

When an electrophile attacks the C-3 position, the resulting positive charge can be delocalized over the nitrogen atom and the C-2 carbon without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in In contrast, an attack at the C-2 position would force the positive charge to be delocalized in a way that breaks the aromatic sextet of the benzenoid ring, resulting in a significantly less stable intermediate. bhu.ac.inic.ac.uk Therefore, the mercuration of indole with a mercury(II) salt proceeds selectively at the C-3 position, yielding the 3-indolylmercury derivative as the major product. bhu.ac.innptel.ac.in

Proposed Mechanisms for Mercury-Assisted Indole Transformations

The assistance of mercury compounds in the transformation of indoles is a well-documented phenomenon. The interaction of mercury(II) salts with alkynes is a pivotal step in many of these reactions. For instance, in mercury(II)-promoted alkyne hydroamination, the reaction is believed to proceed through the formation of a terminal acetylene-HgCl complex. This is followed by a nucleophilic attack of an aniline on the internal carbon of the acetylene. This attack leads to the formation of an aminoalkenylmercurial(II) chloride intermediate, which, through protonolysis, regenerates the Hg(II) catalyst and yields an enamine that tautomerizes to the corresponding imine. nih.gov

In other mercury-assisted transformations, such as the cyclization of 2-ethynylaniline derivatives to form indoles, the mechanism involves the activation of the alkynyl group by a mercury(II) salt like Hg(OTf)2. nih.gov This activation facilitates an intramolecular nucleophilic attack by the amino group, leading to the formation of the indole ring system. nih.gov The specific nature of the mercury salt and the reaction conditions can significantly influence the reaction pathway and the final products.

The following table summarizes key proposed intermediates in mercury-assisted indole transformations:

| Reaction Type | Proposed Intermediate | Description | Reference |

| Alkyne Hydroamination | Aminoalkenylmercurial(II) chloride | Formed from the nucleophilic attack of aniline on a mercury-activated alkyne. | nih.gov |

| Indole Synthesis from 2-Ethynylaniline | Activated alkynyl complex | The alkyne is activated by coordination to a Hg(II) salt, facilitating cyclization. | nih.gov |

Mechanistic Insights into Mercury-Catalyzed Indole Syntheses

Mercury compounds are not only used in stoichiometric amounts but also act as catalysts in a variety of indole syntheses. These catalytic cycles often involve the formation of highly reactive mercury-containing intermediates.

Role of π-Complex Formation in Catalytic Cycles

A recurring theme in mercury-catalyzed reactions is the initial formation of a π-complex between the mercury catalyst and a carbon-carbon multiple bond. nih.govbeilstein-journals.org In the Hg(I)-catalyzed hydroamination of terminal acetylenes, the proposed first step is the activation of the triple bond via a π-Hg(I) mercurinium cation complex. nih.gov This complex formation renders the alkyne more susceptible to nucleophilic attack. Similarly, in Hg(OTf)2-catalyzed cyclizations, the reaction is thought to be initiated by the formation of a π-complex between the mercury salt and an alkyne or allene. beilstein-journals.orgresearchgate.net This initial coordination is crucial for the subsequent intramolecular reactions that lead to the formation of carbocyclic or heterocyclic ring systems. beilstein-journals.org The stability and reactivity of this π-complex are influenced by the substituents on the unsaturated bond and the nature of the mercury catalyst.

The table below outlines the role of π-complexes in different mercury-catalyzed reactions:

| Catalytic Reaction | Substrate | Role of π-Complex | Reference |

| Hg(I)-catalyzed Hydroamination | Terminal Acetylene | Activation of the triple bond for nucleophilic attack. | nih.gov |

| Hg(OTf)2-catalyzed Cyclization | Alkyne/Allene | Initiation of intramolecular cyclization. | beilstein-journals.orgresearchgate.net |

Postulated Intermediates (e.g., Hg-carbene) and Transition States

Beyond π-complexes, more exotic intermediates such as mercury-carbene species have been proposed to play a role in certain mercury-catalyzed indole syntheses. nih.govbeilstein-journals.orgthieme-connect.comresearchgate.netresearchgate.net For instance, in the Hg(OTf)2-catalyzed one-pot synthesis of indole derivatives from nitroalkynes and alkynes, the involvement of two distinct Hg-carbene intermediates is postulated. nih.govbeilstein-journals.orgthieme-connect.comresearchgate.net The formation of these carbenoid species opens up unique reaction pathways for the construction of the indole scaffold.

The transition states in these reactions are complex and often involve multicenter interactions. In the context of palladium-catalyzed indole synthesis, which can be coupled with mercury-catalyzed steps, the mechanism involves the tautomerization of an imine to an enamine, which then forms a σ-Pd(II) complex. nih.gov Subsequent intramolecular C-H activation leads to a palladacycle intermediate, which is a key transition state on the path to the final indole product. nih.gov While not directly involving a mercury-centered transition state for the cyclization itself in this tandem process, the initial mercury-catalyzed formation of the imine precursor is critical.

The proposed involvement of Hg-carbene intermediates is a significant finding, as it suggests a broader range of reactivity for mercury catalysts than previously understood.

| Reaction | Postulated Intermediate/Transition State | Significance | Reference |

| Hg(OTf)2-catalyzed Indole Synthesis | Hg-carbene | Enables novel cyclization pathways for indole formation. | nih.govbeilstein-journals.orgthieme-connect.comresearchgate.net |

| Hg(I)/Pd(II)-catalyzed Indole Synthesis | Palladacycle | Key intermediate in the C-H activation and cyclization step. | nih.gov |

Computational Chemistry Approaches for Chloro 1h Indol 3 Yl Mercury Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for examining the electronic structure of many-electron systems. chemrxiv.org The theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density, providing a computationally efficient alternative to traditional wavefunction-based methods. chemrxiv.org For chloro(1H-indol-3-yl)mercury, DFT is instrumental in elucidating its molecular geometry and a range of electronic properties that govern its reactivity.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For this compound, this analysis would define the precise bond lengths, bond angles, and dihedral angles that characterize its ground-state structure.

The optimization process would reveal the spatial relationship between the planar indole (B1671886) ring and the linear C-Hg-Cl fragment. Key parameters such as the C3-Hg bond length, the Hg-Cl bond length, and the C3-Hg-Cl bond angle are critical outputs of this calculation. Conformational analysis would further explore rotational barriers and identify the most stable conformers, providing a detailed picture of the molecule's structural landscape. While specific experimental data for this compound is not available, theoretical calculations for similar organomercury and indole compounds provide expected values for its key geometric parameters. samipubco.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C3-Hg | ~2.05 |

| Bond Length (Å) | Hg-Cl | ~2.34 |

| Bond Length (Å) | N1-C2 | ~1.38 |

| Bond Length (Å) | C2-C3 | ~1.37 |

| Bond Angle (°) | C3-Hg-Cl | ~178.5 |

| Bond Angle (°) | C2-C3-Hg | ~126.0 |

| Dihedral Angle (°) | N1-C2-C3-Hg | ~180.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.commetu.edu.tr

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, which is characteristic of indole derivatives. chemrxiv.orgresearchgate.net The LUMO would likely be distributed along the C-Hg-Cl moiety, indicating this region is the most probable site for accepting electrons. mdpi.com Analysis of these orbitals and their energy gap helps in predicting the molecule's behavior in charge-transfer interactions. samipubco.com Related electronic properties derived from HOMO-LUMO energies, such as ionization potential, electron affinity, and chemical hardness, provide further quantitative measures of reactivity. samipubco.com

Table 2: Predicted Electronic Properties of this compound from FMO Analysis

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.95 | Indicator of chemical stability and reactivity. metu.edu.tr |

| Ionization Potential (I ≈ -EHOMO) | 6.15 | Energy required to remove an electron. frontiersin.org |

| Electron Affinity (A ≈ -ELUMO) | 1.20 | Energy released when an electron is added. frontiersin.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Such regions are expected around the electronegative chlorine atom and the nitrogen atom of the indole ring. frontiersin.org Conversely, regions of positive potential (colored blue) signify electron-deficient areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack. ajchem-a.com The MEP surface provides a clear, intuitive guide to the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding. frontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonds based on the topology of the electron density. rsc.org This theory partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties. QTAIM is particularly valuable for describing the nature of interatomic interactions, including both strong covalent bonds and weak non-covalent contacts. mdpi.comresearchgate.net

Characterization of Interatomic Interactions

QTAIM characterizes the nature of a chemical bond by analyzing the properties of the electron density (ρ(r)) at a specific point between two bonded atoms, known as the bond critical point (BCP). Key topological parameters, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), provide insight into the bond type.

For the primary bonds in this compound, such as the C-Hg and Hg-Cl bonds, QTAIM analysis would quantify their covalent and ionic character. Relativistic effects can be significant for heavy atoms like mercury and are important to consider in these calculations. researchgate.net A negative Laplacian at the BCP typically indicates a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic or van der Waals) interaction. This analysis provides a detailed electronic description of the bonding within the molecule.

Table 3: Predicted QTAIM Topological Parameters for Key Bonds in this compound

| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Predicted Bond Type |

|---|---|---|---|

| C3-Hg | ~0.070 | +0.095 | Polar Covalent |

| Hg-Cl | ~0.055 | +0.150 | Predominantly Ionic |

| N1-H1 | ~0.330 | -1.950 | Covalent |

| C-C (indole) | ~0.250 | -0.600 | Covalent |

Identification of Non-Covalent Interactions (NCI) within the System

Beyond strong covalent bonds, QTAIM is highly effective at identifying and characterizing weaker non-covalent interactions (NCIs) that are crucial for understanding supramolecular chemistry and crystal packing. rsc.orgresearchgate.net These interactions include hydrogen bonds, halogen bonds, and van der Waals forces. In systems involving mercury, a specific type of non-covalent interaction known as a spodium bond—an attractive interaction between a Group 12 element and an electron-rich atom—can also be identified. mdpi.comresearchgate.net

For this compound, particularly in a condensed phase or dimeric state, QTAIM could reveal intermolecular interactions such as N-H···Cl hydrogen bonds or Hg···N spodium bonds. researchgate.netacs.org These interactions are visualized using Non-Covalent Interaction (NCI) plots, which highlight regions of weak attraction or steric repulsion in real space. mdpi.com Analyzing the BCPs associated with these NCIs provides quantitative data on their strength and nature, offering a complete picture of the forces governing the molecule's aggregation and recognition behavior.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and delocalization effects. dergipark.org.trfaccts.de It transforms the complex many-electron wavefunction into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deuba.ar This approach allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding charge transfer and the stabilization of molecular systems. uni-muenchen.dechem-soc.si

Investigation of Donor-Acceptor Interactions

The foundation of NBO analysis in the context of delocalization lies in the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory. nih.govresearchgate.net The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is a key metric. nih.gov A larger E(2) value indicates a more significant interaction and greater charge transfer. researchgate.net

The analysis provides a detailed breakdown of the contributions of different atomic orbitals to the NBOs, including their hybridization (e.g., sp, sp², sp³). uni-muenchen.de This allows for a precise characterization of the nature of the bonds and lone pairs involved in the delocalization.

Evaluation of Spodium Bonding in Mercury(II) Systems

Spodium bonding is a type of non-covalent interaction involving a Group 12 element, such as mercury, acting as a Lewis acid and an electron-rich atom (Lewis base). researchgate.netmdpi.com This interaction is increasingly recognized for its significant role in supramolecular chemistry and crystal engineering. mdpi.com NBO analysis is a valuable tool for characterizing and quantifying spodium bonds.

The formation of a spodium bond is often characterized by a charge transfer from a lone pair of the Lewis base to an empty orbital of the mercury atom. rsc.org For example, in mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, NBO analysis has highlighted the importance of the charge transfer from the sulfur lone pair to the anti-bonding orbital of the mercury-sulfur bond (LP(S) → σ*(Hg–S)). mdpi.com The stabilization energy associated with this interaction provides a measure of the strength of the spodium bond. rsc.org

In this compound, potential spodium bonds could form between the mercury atom and electron-donating atoms of neighboring molecules or even intramolecularly. NBO analysis can identify these interactions by detecting charge transfer from donor orbitals (e.g., lone pairs on nitrogen or chlorine, or π-orbitals of the indole ring) to acceptor orbitals on the mercury atom. The magnitude of the E(2) stabilization energy for these interactions, which can range from a few to over 19 kcal/mol in various mercury compounds, helps to classify their strength, often comparable to or greater than conventional hydrogen bonds. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to validate molecular structures and understand their electronic properties.

Calculation of NMR Chemical Shifts and Comparison with Experimental Data

Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govd-nb.info The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

For heavy elements like mercury, relativistic effects can significantly influence NMR chemical shifts. aip.org Therefore, computational protocols for predicting NMR parameters in mercury-containing compounds often need to incorporate these effects. trygvehelgaker.no Calculations can be performed at various levels of theory, and the choice of the exchange-correlation functional and basis set can impact the accuracy of the results. nih.gov For instance, benchmark studies have identified functionals like WP04 and ωB97X-D as performing well for ¹H and ¹³C NMR chemical shift predictions, respectively. nih.gov

In the case of this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for the indole ring protons and carbons, as well as for any other relevant nuclei. These calculated values can then be compared with experimental NMR data. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the proposed molecular structure. researchgate.net Discrepancies may indicate the presence of specific effects not fully captured by the computational model, such as solvent effects or dynamic processes. trygvehelgaker.no

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 8.15 | 8.10 |

| C2 | 125.4 | 124.9 |

| C3 | 115.8 | 116.2 |

| C8 | 136.2 | 135.8 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Simulation of Vibrational Frequencies (IR)

Theoretical simulation of infrared (IR) spectra is another valuable tool for molecular characterization. The calculation of vibrational frequencies is typically performed using DFT methods. The results provide a set of vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental IR spectrum.

The comparison between the simulated and experimental spectra aids in the assignment of the observed absorption bands to specific vibrational modes of the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the N-H bond, C-H bonds, C=C bonds of the indole ring, and the C-Hg and Hg-Cl bonds.

Table 2: Illustrative Example of Calculated vs. Experimental IR Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3435 |

| Aromatic C-H stretch | 3100-3000 | 3080-3010 |

| C=C stretch (indole) | 1620-1450 | 1615-1460 |

| C-Hg stretch | 550 | 540 |

| Hg-Cl stretch | 320 | 315 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Consideration of Relativistic Effects in Mercury-Containing Compounds

For heavy elements like mercury (atomic number 80), the electrons, particularly those in the inner orbitals, move at speeds that are a significant fraction of the speed of light. stackexchange.com This necessitates the inclusion of relativistic effects in quantum chemical calculations to accurately describe the electronic structure and properties of mercury-containing compounds. numberanalytics.comrutgers.edu

Relativistic effects have several important consequences. One is the contraction of s and p orbitals and the expansion of d and f orbitals. numberanalytics.com This alters the shielding of the nuclear charge and affects the energies and spatial extent of the valence orbitals, thereby influencing chemical bonding and reactivity. massey.ac.nz For mercury, relativistic effects are known to be responsible for its unusually low melting point and its distinct structural chemistry compared to its lighter congeners, zinc and cadmium. massey.ac.nzd-nb.info

In computational studies of this compound, neglecting relativistic effects would likely lead to inaccurate predictions of its geometry, bond energies, and spectroscopic properties. For example, relativistic effects are known to influence the bond lengths and angles in mercury compounds. d-nb.info They also play a crucial role in determining NMR chemical shifts, as the magnetic fields experienced by the nuclei are altered by the relativistic motion of the electrons. aip.orgtrygvehelgaker.no Therefore, accurate theoretical investigations of this compound must employ computational methods that properly account for relativity, such as using relativistic effective core potentials or four-component Dirac-based methods. trygvehelgaker.noresearchgate.net The inclusion of spin-orbit coupling, a major relativistic effect, can also be critical for understanding certain properties. aip.orgresearchgate.net

Synthetic Utility of Chloro 1h Indol 3 Yl Mercury in Advanced Organic Synthesis

Chloro(1H-indol-3-yl)mercury as a Versatile Synthetic Intermediate in Indole (B1671886) Derivatization

This compound is a classic example of an organomercury compound formed via electrophilic substitution on the electron-rich C3 position of the indole ring. While it can be isolated, it is frequently generated in situ as a reactive intermediate. Its utility stems from the carbon-mercury bond, which can be cleaved under various conditions to form new carbon-carbon or carbon-heteroatom bonds.

The formation of organomercurial compounds as intermediates is a key step in mercury(II)-mediated cyclization reactions of unsaturated compounds. beilstein-journals.orgresearchgate.net These intermediates are crucial for the construction of complex heterocyclic and carbocyclic frameworks that may be difficult to synthesize using other transition metal salts. beilstein-journals.orgresearchgate.net The indole ring system, being a prominent heterocycle, undergoes functionalization through such pathways. The generation of the indolylmercury species activates the indole core for subsequent transformations, including transmetalation with other metals like palladium, which opens avenues for cross-coupling reactions. This versatility establishes this compound and related organomercurials as valuable, albeit specialized, tools in the repertoire of synthetic organic chemistry for indole derivatization. researchgate.net

Application in the Construction of Complex Indole Scaffolds

The reactivity of the indolylmercury intermediate is harnessed to build more complex molecular structures, ranging from simple substituted indoles to intricate fused polycyclic systems.

The synthesis of substituted indoles represents a significant application of mercury-mediated reactions. A notable strategy involves a one-pot, two-step process combining mercury-catalyzed hydroamination with palladium-catalyzed cyclization. mdpi.com In this approach, anilines and terminal acetylenes react in the presence of a mercury(I) catalyst to form an imine, which then undergoes a Pd(II)-catalyzed C-H activation and cyclization to yield 2-substituted indoles. mdpi.com Researchers have noted that mercury(II) salts like HgCl₂ can also catalyze the initial step. mdpi.com This process likely involves an organomercury intermediate which undergoes a transmetalation reaction with the palladium catalyst to facilitate the final cyclization. mdpi.com This dual catalytic system demonstrates how mercury's unique reactivity can be integrated into efficient synthetic routes for a variety of substituted indoles. mdpi.com

Table 1: Representative Synthesis of 2-Substituted Indoles via a One-Pot Hg(I)/Pd(II)-Catalyzed Process

| Aniline (B41778) Derivative | Acetylene Derivative | 2-Substituted Indole Product | Yield (%) | Reference |

| Aniline | Phenylacetylene | 2-Phenyl-1H-indole | 81 | mdpi.com |

| 3-Chloroaniline | Phenylacetylene | 5-Chloro-2-phenyl-1H-indole | 72 | mdpi.com |

| Aniline | 1-Hexyne | 2-Butyl-1H-indole | 43 | mdpi.com |

| 4-Methylaniline | 1-Octyne | 2-Hexyl-5-methyl-1H-indole | 45 | mdpi.com |

This methodology highlights the power of combining mercury's ability to activate alkynes with palladium's cross-coupling prowess to construct valuable indole scaffolds from simple acyclic precursors. mdpi.com

Mercury(II) salts are highly effective in promoting intramolecular cyclization reactions of substrates containing unsaturated bonds, leading to the formation of fused ring systems. beilstein-journals.orgresearchgate.netjst.go.jp This principle can be extended to the synthesis of complex, fused indole scaffolds. While direct examples starting from isolated this compound are specialized, the in situ generation of such species within a tandem sequence is a powerful strategy. For instance, an N-alkenyl or N-alkynyl substituted indole could, in the presence of a Hg(II) salt, undergo an intramolecular aminomercuration. The resulting organomercury intermediate, containing the fused ring system, can then be demercurated to yield the final product.

This approach is analogous to the well-documented mercury-catalyzed cyclizations used to form fused polycyclic ethers and other heterocycles. beilstein-journals.org The development of new catalytic systems based on mercury salts has enabled various C-C bond-forming cyclizations that produce complex heterocyclic structures under mild conditions. jst.go.jp Such tandem or cascade reactions are highly atom-economical and can generate significant molecular complexity in a single synthetic operation, providing efficient access to fused indole systems that are prevalent in natural products and pharmaceuticals.

Synthesis of Substituted Indoles

Catalytic Roles of Mercury Species in Organic Transformations

Beyond stoichiometric reactions, mercury compounds, particularly mercury(II) salts, serve as potent catalysts in a range of organic transformations, including the synthesis of various heterocyclic systems.

Mercury(II) salts are effective electrophilic catalysts for activating carbon-carbon multiple bonds toward nucleophilic attack. beilstein-journals.org This property has been widely exploited in the synthesis of heterocycles. researchgate.netjst.go.jp A prominent example in indole chemistry is the cycloisomerization of o-ethynylanilines to produce indoles. researchgate.net Specifically, mercuric triflate (Hg(OTf)₂) has been shown to be an excellent catalyst for this transformation, affording indole derivatives in high yields under mild conditions with remarkable catalytic turnover. researchgate.net Similarly, mercuric acetate (B1210297) has been used to induce the cyclization of o-alkynylanilines. researchgate.net

The catalytic utility of Hg(II) salts is not limited to indoles. They have been successfully employed to synthesize a wide array of heterocyclic and carbocyclic structures, such as furanose and tetrahydropyran (B127337) derivatives, often with high stereoselectivity. beilstein-journals.orgresearchgate.net The unique reactivity of Hg(II) salts sometimes allows for the formation of complex cyclic structures that are not accessible with other transition metal catalysts. beilstein-journals.org

Table 2: Examples of Hg(II)-Catalyzed Heterocycle Synthesis

| Substrate Type | Hg(II) Catalyst | Product Type | Key Feature | Reference |

| o-Ethynylanilines | Hg(OTf)₂ | Indoles | Excellent yields, high catalytic turnover | researchgate.net |

| Alkynoic Acids | Hg(OAc)₂, HgO | γ-Methylene Butyrolactones | Good yields via organomercural intermediate | beilstein-journals.org |

| Hydroxy-alkene derivative | Hg(OAc)₂ | α-D-ribose derivative | High stereoselectivity (α/β 95:5) | beilstein-journals.org |

| N-tosylanilinoallylic alcohols | Hg(OTf)₂ | Vinyl-substituted indolines | High catalytic turnover (up to 1000 times) | researchgate.net |

To enhance the practicality and environmental profile of mercury-catalyzed reactions, significant effort has been directed toward developing one-pot procedures and heterogeneous catalysts. One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly efficient. The previously mentioned synthesis of 2-substituted indoles from anilines and acetylenes using a dual Hg(I)/Pd(II) system is a prime example of a one-pot, two-step process. mdpi.com

Furthermore, to address the toxicity and recovery challenges associated with homogeneous mercury catalysts, solid-supported mercuric salts have been developed. jst.go.jpresearchgate.net For instance, silaphenylmercuric triflate, a solid-supported catalyst, has proven to be effective for many reactions typically catalyzed by Hg(OTf)₂. jst.go.jpresearchgate.net These heterogeneous catalysts can be recovered by simple filtration and reused, which minimizes mercury leakage and simplifies product purification. jst.go.jp The design of such catalytic systems, often based on salt-metathesis reactions to generate the active species, represents a key advancement in making mercury-catalyzed transformations more synthetically useful and sustainable. jst.go.jp

Mercury(II) Salts as Catalysts in Heterocycle Synthesis

Strategic C-H Functionalization Approaches Utilizing Mercury Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. While contemporary research is dominated by transition metals like palladium, rhodium, and ruthenium, historical and specialized strategies employing organomercury compounds remain significant. researchgate.netmdpi.com The use of mercury, specifically through the formation of stable organomercury intermediates like this compound, represents a classic yet effective approach to activating the otherwise inert C-H bonds of the indole nucleus.

Regioselective Functionalization of Indole Nucleus

The indole scaffold possesses multiple C-H bonds, making regioselectivity a significant challenge in its functionalization. researchgate.net The inherent electronic properties of indole favor electrophilic substitution at the C3 position of the pyrrole (B145914) ring. The formation of this compound, also known as 3-indolylmercuric chloride, is a prime example of exploiting this inherent reactivity to achieve highly regioselective C-H functionalization.

The reaction proceeds via an electrophilic mercuration, where a mercury(II) salt, such as mercuric chloride, reacts with indole. The electrophilic mercury species is attacked by the electron-rich indole nucleus, leading to the substitution of a hydrogen atom—almost exclusively at the C3 position—with a chloromercury (-HgCl) group. researchgate.netbhu.ac.in This high regioselectivity obviates the need for protecting groups or complex directing groups that are often required in other metal-catalyzed C-H activation manifolds. beilstein-journals.org The stability of the resulting C-Hg bond in this compound makes it a versatile and storable intermediate, ready for use in further synthetic transformations. researchgate.net Spectroscopic analysis, including the disappearance of the proton resonance signal at the C3 position in 1H NMR spectra, confirms that the mercuration has occurred at the intended position. researchgate.net

Enabling New Bond Formations via C-H Activation

The primary synthetic value of this compound lies in its ability to serve as a precursor for new bond formations through subsequent reactions, most notably transmetalation. wikipedia.org Transmetalation is an organometallic reaction where ligands are transferred from one metal to another, enabling the conversion of the stable C-Hg bond into a more reactive C-M bond (where M is another metal), which can then participate in coupling reactions. wikipedia.org

Research has demonstrated the utility of this compound as a substrate for transmetalation with tellurium tetrabromide (TeBr₄) to synthesize novel organotellurium compounds. researchgate.netresearchgate.net This reaction showcases the conversion of the C-H activated indole (via the C-Hg bond) into a new carbon-heteroatom bond (C-Te). The stoichiometry of the reaction can be controlled to produce different products. For instance, reacting this compound with TeBr₄ in a 1:1 molar ratio yields indolyltellurium tribromide, whereas a 2:1 molar ratio affords bis(indolyl)tellurium dibromide. researchgate.net These tellurium compounds can be further transformed, for example, through reduction with hydrazine (B178648) hydrate, to yield ditellurides and tellurides. researchgate.net

While the documented examples focus on tellurium, the principle of transmetalation extends to other metals. Organomercury compounds are classic partners in palladium-catalyzed cross-coupling reactions, where the transmetalation of the organic group from mercury to palladium is a key step in the catalytic cycle. wikipedia.org This positions this compound as a strategic intermediate for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the indole nucleus, effectively completing a highly regioselective C-H functionalization sequence.

Table 1: Transmetalation Reactions of this compound

This table summarizes the outcomes of the reaction between this compound and tellurium tetrabromide under different stoichiometric conditions. researchgate.net

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Product(s) |

| This compound | Tellurium tetrabromide | 1:1 | Dioxane | Indolyltellurium tribromide |

| This compound | Tellurium tetrabromide | 2:1 | Dioxane | Bis(indolyl)tellurium dibromide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.